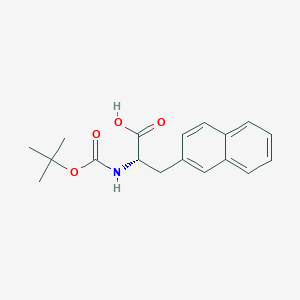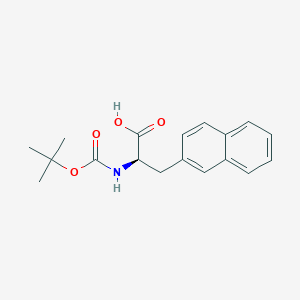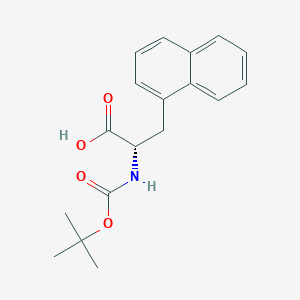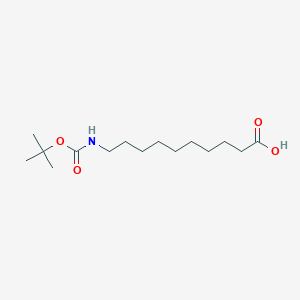
Boc-10-Adc-OH
Vue d'ensemble
Description
BOC-10-AMINODECANOIC ACID is a compound with the molecular formula C15H29NO4 and a molecular weight of 287.4 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups due to its tert-butyloxycarbonyl (Boc) group . This compound is also known for its applications in the synthesis of peptides and other complex molecules .
Applications De Recherche Scientifique
BOC-10-AMINODECANOIC ACID has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of amino acid derivatives and their biological functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of fine chemicals and materials.
Mécanisme D'action
Boc-10-Adc-OH, also known as 10-(Boc-amino)decanoic acid, 10-((tert-Butoxycarbonyl)amino)decanoic acid, or BOC-10-AMINODECANOIC ACID, is a compound of interest in the field of proteomics research . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that this compound is an aliphatic carboxylic acid containing an amine protecting group . It’s used as a reagent in the preparation of various pharmaceutical compounds , which suggests that its targets could vary depending on the specific compound it’s being used to prepare.
Biochemical Pathways
As a reagent used in the synthesis of various pharmaceutical compounds , the pathways it affects would likely depend on the specific compound it’s being used to create.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of similar compounds, such as antibody-drug conjugates (adcs), are crucial to understanding their pharmacokinetic (pk) and pk/pd relationships . These properties influence the selection of candidate molecules during drug development .
Result of Action
As a reagent used in the synthesis of various pharmaceutical compounds , its effects would likely be seen in the properties and activities of the compounds it helps create.
Méthodes De Préparation
The synthesis of BOC-10-AMINODECANOIC ACID typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Alternatively, the protection can be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods often involve the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .
Analyse Des Réactions Chimiques
BOC-10-AMINODECANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, trifluoroacetic acid, and HCl . Major products formed from these reactions include the deprotected amino acid and various intermediates used in peptide synthesis .
Comparaison Avec Des Composés Similaires
BOC-10-AMINODECANOIC ACID is similar to other Boc-protected amino acids, such as:
- 10-((tert-Butoxycarbonyl)amino)undecanoic acid
- 10-((tert-Butoxycarbonyl)amino)dodecanoic acid
- 10-((tert-Butoxycarbonyl)amino)nonanoic acid
These compounds share the Boc-protected amino group but differ in the length of their carbon chains . The uniqueness of BOC-10-AMINODECANOIC ACID lies in its specific chain length, which can influence its reactivity and applications in synthesis .
Propriétés
IUPAC Name |
10-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-15(2,3)20-14(19)16-12-10-8-6-4-5-7-9-11-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNPXMOBBKBKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401912 | |
| Record name | Boc-10-Adc-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173606-50-3 | |
| Record name | Boc-10-Adc-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-{[(tert-butoxy)carbonyl]amino}decanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


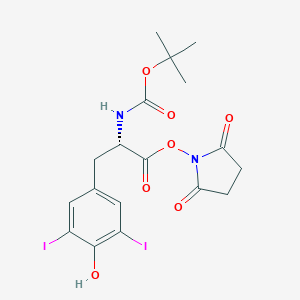
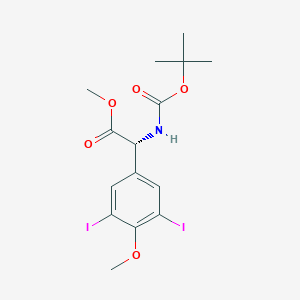
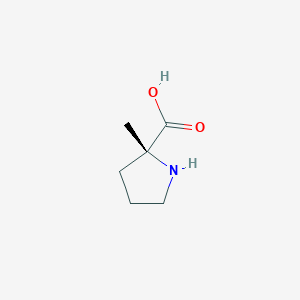

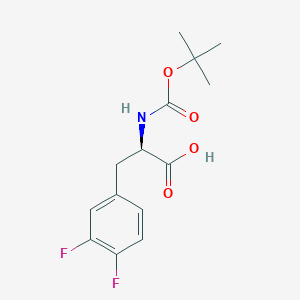

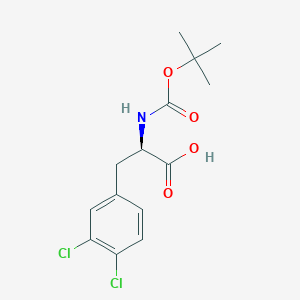
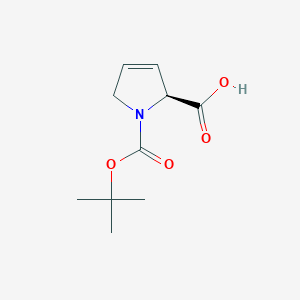
![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558723.png)
![(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558724.png)
